molecular formula C24H20ClN7O2S B2434775 7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893786-67-9

7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2434775
CAS RN: 893786-67-9
M. Wt: 505.98
InChI Key: UUOLEQLIFMKUSB-UHFFFAOYSA-N
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Description

7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C24H20ClN7O2S and its molecular weight is 505.98. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

Research on the synthesis and chemical modifications of triazoloquinazoline derivatives, including 7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline, focuses on creating compounds with potential bioactivity. These efforts include the development of novel synthetic routes and structural analysis, aiming to explore their chemical properties and potential applications in various fields, such as material science and pharmaceuticals (Al-Salahi, 2010).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal properties of triazoloquinazoline derivatives. These compounds have been evaluated against a range of pathogenic bacteria and fungi, showing promising activity. This research suggests potential applications in developing new antimicrobial agents with specific target profiles (Abu‐Hashem & Gouda, 2017).

Antitumor Activities

Triazoloquinazoline derivatives have been assessed for their antitumor activities across various cancer cell lines. These studies aim to identify novel compounds that could serve as leads for the development of new anticancer drugs. Some derivatives have shown significant cytotoxic effects on tumor cells, highlighting the potential of this chemical class in cancer therapy (Korcz et al., 2018).

Molecular Target Interactions

Investigations into the interactions between triazoloquinazoline derivatives and specific molecular targets, such as enzymes or receptors, provide insights into their mechanism of action. These studies utilize techniques like molecular docking to predict how these compounds bind to targets, aiding in the design of more effective and selective agents (Ivachtchenko et al., 2010).

properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-5-(4-pyridin-2-ylpiperazin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O2S/c25-17-9-10-20-19(16-17)22(31-14-12-30(13-15-31)21-8-4-5-11-26-21)27-23-24(28-29-32(20)23)35(33,34)18-6-2-1-3-7-18/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOLEQLIFMKUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine

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